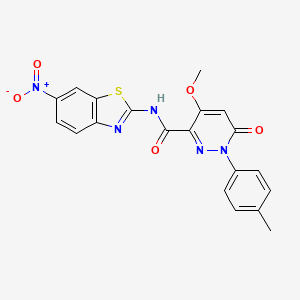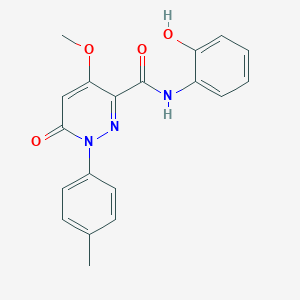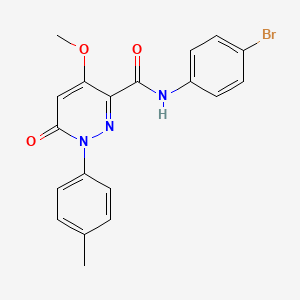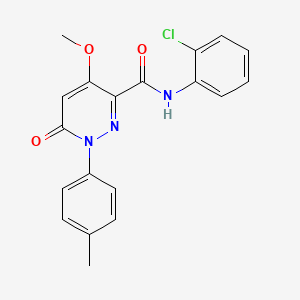
N-(2-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH-), a methoxy group (-OCH3), and a pyridazine ring, which is a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the pyridazine ring and the various substituents. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, which is aromatic, would contribute to the compound’s stability. The electron-withdrawing nature of the amide group might influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group might undergo hydrolysis in the presence of an acid or base, while the methoxy group could potentially be replaced by other groups through nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar groups, while its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Antiviral Activity
HMS3484G05 has been investigated for its antiviral potential. In a study by Chen et al., a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, including HMS3484G05, were synthesized . Notably, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity. This suggests that HMS3484G05 may have antiviral properties, making it relevant for further exploration in virology research.
Epigenetic Modulation
Given the reversible nature of chemical modifications, HMS3484G05 could play a role in epigenetic regulation. Epigenetic changes, such as histone modifications, impact gene expression. Investigating HMS3484G05’s effects on chromatin remodeling and transcriptional activity could lead to insights into potential ‘epigenetic drugs’ for specific treatments .
Drug Development
Sulfonamide derivatives, like HMS3484G05, have been associated with diverse biological activities. Their antibiotic revolution in medicine has paved the way for exploring novel therapeutic agents. Researchers could investigate HMS3484G05’s interactions with cellular targets, pharmacokinetics, and toxicity profiles to assess its suitability for drug development .
Antileishmanial and Antimalarial Properties
While not directly studied for these applications, the compound’s structural features warrant attention. Similar pyrazole-bearing compounds have demonstrated potent antileishmanial and antimalarial activities . Further investigations could explore HMS3484G05’s potential in combating these parasitic diseases.
Herbicidal and Agricultural Applications
Sulfonamide derivatives have been evaluated for herbicidal properties in agriculture . Although specific studies on HMS3484G05 are lacking, its structural similarity to other bioactive compounds suggests potential herbicidal applications. Investigating its effects on plant growth and weed control could be worthwhile.
作用機序
将来の方向性
特性
IUPAC Name |
N-(2-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-12-7-9-13(10-8-12)23-17(24)11-16(26-2)18(22-23)19(25)21-15-6-4-3-5-14(15)20/h3-11H,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFZGCCGGDFYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B6545843.png)
![1,4-dimethyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzene-1,4-dicarboxylate](/img/structure/B6545851.png)
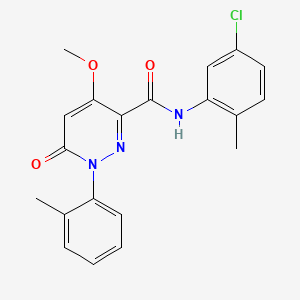
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6545868.png)
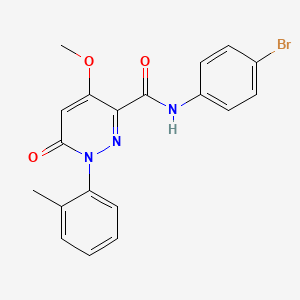
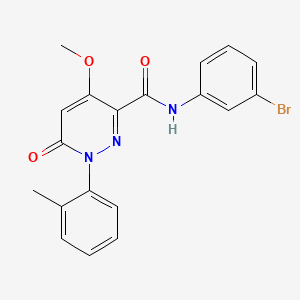
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6545874.png)
